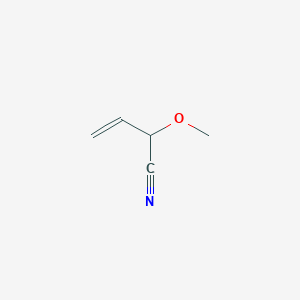
4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride is an organic compound that features both an amino group and a carboxylic acid group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Aminomethylation: The hydroxyl group at the ortho position is protected, and the carboxylic acid group is converted to an ester. The protected compound then undergoes aminomethylation using formaldehyde and ammonia or an amine source.
Deprotection and Hydrolysis: The protecting group is removed, and the ester is hydrolyzed to yield the desired 4-(aminomethyl)-2-hydroxybenzoic acid.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include:
Continuous Flow Processes: To enhance efficiency and yield.
Catalysts and Optimized Reaction Conditions: To reduce reaction times and improve selectivity.
化学反応の分析
Types of Reactions
4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the amino and carboxylic acid groups.
Pathways Involved: The compound can modulate biochemical pathways by acting as a substrate or inhibitor of specific enzymes, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
- 4-(aminomethyl)benzoic acid
- 2-hydroxybenzoic acid (salicylic acid)
- 4-aminobenzoic acid
Uniqueness
4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
4-(aminomethyl)-2-hydroxybenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-4-5-1-2-6(8(11)12)7(10)3-5;/h1-3,10H,4,9H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHBOYQORKCOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol, Mixture of diastereomers](/img/structure/B6601263.png)
![[2-(benzylamino)ethyl]phosphonicacidhydrochloride](/img/structure/B6601264.png)

![10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine](/img/structure/B6601280.png)
![9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine](/img/structure/B6601282.png)

